5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Description

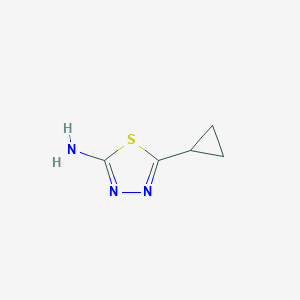

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLUMBXGKFNNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352040 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-50-4 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57235-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and characterization of the heterocyclic compound 5-cyclopropyl-1,3,4-thiadiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and agrochemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a variety of biologically active compounds. This guide presents a plausible synthetic route, comprehensive characterization data, and an exploration of its potential biological mechanism of action.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl moiety can further enhance the biological activity and metabolic stability of these compounds. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

Synthesis

The synthesis of this compound can be achieved through the acid-catalyzed cyclization of cyclopropanecarboxylic acid and thiosemicarbazide. This one-pot reaction is a common and efficient method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.

Proposed Synthetic Scheme

The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Materials:

-

Cyclopropanecarboxylic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Water

-

Ammonium hydroxide (concentrated)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Carefully add polyphosphoric acid (10-15 eq by weight) to the mixture with efficient stirring.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques. The following tables summarize the expected characterization data.

Physical and Analytical Data

| Property | Value |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 141.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted >150 °C) |

| Solubility | Soluble in DMSO, partially in hot ethanol |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | s | 2H | -NH₂ |

| ~2.10 | m | 1H | -CH (cyclopropyl) |

| ~1.00 | m | 2H | -CH₂ (cyclopropyl) |

| ~0.80 | m | 2H | -CH₂ (cyclopropyl) |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (Thiadiazole ring) |

| ~155 | C5 (Thiadiazole ring) |

| ~10 | -CH (cyclopropyl) |

| ~8 | -CH₂ (cyclopropyl) |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (amine) |

| 3080-3000 | C-H stretching (cyclopropyl) |

| ~1620 | N-H bending (amine) |

| ~1550 | C=N stretching |

| ~1050 | C-S stretching |

3.2.4. Mass Spectrometry

| m/z | Assignment |

| 141.035 | [M]⁺ (Calculated Exact Mass) |

| Plausible Fragments | Loss of NH₂, Cyclopropyl group |

Potential Biological Activity and Mechanism of Action

Derivatives of 1,3,4-thiadiazole are known to possess herbicidal properties, often by inhibiting photosynthesis.[1] The primary target for many of these herbicides is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain.[2]

Proposed Mechanism of Action: Inhibition of Photosystem II

The proposed mechanism involves the binding of the thiadiazole derivative to the QB binding site on the D1 protein, which blocks the binding of plastoquinone (PQ). This interruption of the electron flow from QA to QB halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.[3][4]

Caption: Proposed mechanism of action via inhibition of Photosystem II.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new bioactive molecules. This technical guide provides a comprehensive, albeit hypothetical, framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. The proposed herbicidal mechanism of action highlights a key area for future biological evaluation of this and related compounds. Further research is warranted to explore the full potential of this promising scaffold.

References

- 1. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

An In-depth Technical Guide to the Chemical Properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis, and analytical methods, as well as its role as a scaffold for developing targeted therapeutics, particularly inhibitors of Bloom helicase.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃S | |

| Molecular Weight | 141.19 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Boiling Point | 310.8 °C at 760 mmHg | [3] |

| Predicted pKa | 3.5 (most basic) | Predicted |

| Predicted logP | 0.85 | Predicted |

| Predicted Aqueous Solubility (logS) | -1.5 mol/L | Predicted |

Predictions were generated using publicly available cheminformatics software.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and direct route involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

-

Cyclopropanecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of cyclopropanecarboxylic acid and thiosemicarbazide.

-

Slowly add an excess of phosphorus oxychloride or a catalytic amount of concentrated sulfuric acid to the mixture under cooling.

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Diagram 1: Synthesis Workflow

Caption: Synthetic route to this compound.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region) and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons and the two distinct carbons of the thiadiazole ring.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a common starting point for the analysis of such polar compounds.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-1,3,4-thiadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. Notably, derivatives of this compound have been investigated as inhibitors of Bloom helicase (BLM), a key enzyme in the DNA damage repair pathway.

Bloom helicase plays a crucial role in maintaining genomic stability through its function in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). BLM is involved in the processing of recombination intermediates and can both promote and suppress recombination to ensure the fidelity of DNA repair. Inhibition of BLM can lead to synthetic lethality in cancer cells with defects in other DNA repair pathways, making it an attractive target for cancer therapy.

Diagram 2: Bloom Helicase in Homologous Recombination

Caption: Role of Bloom Helicase in DNA Double-Strand Break Repair.

This guide provides a foundational understanding of this compound for researchers. The provided protocols and data serve as a starting point for further investigation into the synthesis of novel derivatives and the exploration of their therapeutic potential.

References

Spectroscopic Profile of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of its structural characterization.

Chemical Structure and Properties

This compound is a small molecule featuring a central 1,3,4-thiadiazole ring, substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position.

Molecular Formula: C₅H₇N₃S Molecular Weight: 141.19 g/mol

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.12 | Singlet | - | 2H | NH₂ |

| 2.32 | Quintet | 8.0 | 1H | Cyclopropyl CH |

| 1.13 - 0.74 | Multiplet | - | 4H | Cyclopropyl CH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Mass Spectrometry Data

| m/z | Ion Type |

| 142 | [M+H]⁺ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3427 | N-H stretching |

| 3143 | N-H stretching |

| 3085 | C-H stretching (cyclopropyl & aromatic-like) |

| 2830 | C-H stretching (cyclopropyl) |

| 1705 | C=N stretching (thiadiazole ring) |

| 1611 | N-H bending |

| 1536 | C=C stretching (thiadiazole ring) |

| 1499 | C-N stretching |

| 1383 | CH₂ bending (cyclopropyl) |

| 1300 | C-N stretching |

| 1282 | C-N stretching |

| 1249 | C-S stretching |

| 1207 | C-S stretching |

| 1108 | Ring vibrations |

| 1095 | Ring vibrations |

| 1037 | Ring vibrations |

| 883 | C-H out-of-plane bending |

| 839 | C-H out-of-plane bending |

Sample Preparation: KBr pellet

¹³C NMR and UV-Vis Spectroscopic Data

Comprehensive searches of the available scientific literature did not yield specific experimental data for the ¹³C NMR and UV-Visible spectra of this compound. While derivatives of this compound have been characterized using these techniques, the data for the parent compound remains unreported in the reviewed sources.

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a Varian Mercury-400 spectrometer operating at 400 MHz. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Hewlett-Packard HP 1101 LC/MSD instrument. The analysis was performed using electrospray ionization in the positive ion mode (ESI+). The reported m/z value corresponds to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectral data was collected over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the chemical structure of the target compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with key functional groups.

Starting Materials for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and synthetic methodologies for the preparation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a valuable heterocyclic scaffold in medicinal and agricultural chemistry.[1] The synthesis of this compound and its derivatives is of significant interest due to their diverse biological activities.[1][2] This document outlines the primary synthetic routes, details experimental protocols, and presents quantitative data to facilitate research and development.

Core Synthetic Strategy

The principal and most direct pathway to this compound involves the cyclization of a cyclopropane-containing acyl intermediate with thiosemicarbazide. The two primary starting material pairs for this transformation are:

-

Cyclopropanecarboxylic acid and Thiosemicarbazide

-

Cyclopropanecarbonyl chloride and Thiosemicarbazide

The selection between these pairs often depends on the desired reaction conditions, scale, and the availability of reagents. The use of the acid chloride derivative generally proceeds under milder conditions but requires an additional synthetic step to prepare the acid chloride from the corresponding carboxylic acid.

Key Starting Materials

| Starting Material | Chemical Structure | IUPAC Name | Key Properties | Supplier Examples |

| Cyclopropanecarboxylic acid |  | Cyclopropanecarboxylic acid | Liquid, Boiling Point: 182-184 °C | Sigma-Aldrich, TCI, Alfa Aesar |

| Cyclopropanecarbonyl chloride |  | Cyclopropanecarbonyl chloride | Flammable liquid, Boiling Point: 119 °C[3] | Sigma-Aldrich, TCI, Alfa Aesar |

| Thiosemicarbazide |  | Hydrazinecarbothioamide | Solid, Melting Point: 181-183 °C | Sigma-Aldrich, TCI, Alfa Aesar |

Synthetic Pathways and Methodologies

The synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids or their derivatives and thiosemicarbazide is a well-established transformation that typically requires a dehydrating or cyclizing agent to facilitate the ring closure.[4][5][6]

Pathway 1: From Cyclopropanecarboxylic Acid

This one-pot approach involves the direct reaction of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a strong acid or a dehydrating agent. Common reagents used for this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or polyphosphate ester (PPE).[5][6] The reaction proceeds through an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.[5]

Experimental Protocol (General, based on Polyphosphate Ester Method): [5][7][8]

-

To a mixture of polyphosphate ester (PPE) and a suitable solvent (e.g., chloroform), add cyclopropanecarboxylic acid and thiosemicarbazide.

-

Heat the reaction mixture, typically at reflux, for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water or an alkaline solution to neutralize the acid and precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Pathway 2: From Cyclopropanecarbonyl Chloride

This two-step approach first involves the acylation of thiosemicarbazide with cyclopropanecarbonyl chloride to form N-cyclopropanoylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent. Alternatively, the acid chloride can be reacted directly with thiosemicarbazide, with the subsequent cyclization occurring in situ or upon workup. The preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[1][9]

Experimental Protocol (General, based on Acid Chloride Method): [1][10]

Step 1: Preparation of Cyclopropanecarbonyl Chloride (if not commercially available)

-

Add thionyl chloride to cyclopropanecarboxylic acid, often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve thiosemicarbazide in a suitable solvent (e.g., dry benzene or tetrahydrofuran).

-

Add cyclopropanecarbonyl chloride dropwise to the solution, often at a controlled temperature (e.g., 0-5 °C).

-

After the addition, allow the reaction to stir at room temperature or with gentle heating.

-

The cyclization can be promoted by the addition of a dehydrating agent such as phosphorous oxychloride (POCl₃) or by heating.[10][11]

-

After the reaction is complete, the mixture is typically poured into water or a basic solution to precipitate the product.

-

The solid is collected by filtration, washed, dried, and recrystallized from an appropriate solvent.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-amino-1,3,4-thiadiazoles using different methods, which are analogous to the synthesis of the target compound.

| Starting Carboxylic Acid Derivative | Cyclizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1,1-Cyclopropane dicarboxylic acid | POCl₃ | - | 30 min (reflux), 4 h (reflux with water) | Reflux | Not specified | [10] |

| Substituted benzoic acid | Conc. H₂SO₄ | - | 20 min | Room Temp (Ultrasonic) | Not specified | [4] |

| Carboxylic acid | PPE | Chloroform | Not specified | 60 °C | Not specified | [5] |

| Cyclopropane dicarboxylic acid | SOCl₂ then Thiosemicarbazide | Benzene | 2-3 h | Reflux | Not specified | [10] |

| Cyclopropanecarbonyl chloride | - | THF | 4 h | Room Temp | 84.5% | [1] |

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented are for illustrative purposes.

Conclusion

The synthesis of this compound is readily achievable from common starting materials. The choice between using cyclopropanecarboxylic acid or its corresponding acid chloride will depend on the specific laboratory capabilities and desired reaction conditions. The one-pot synthesis from the carboxylic acid offers operational simplicity, while the acid chloride route may provide higher yields and milder reaction conditions. This guide provides the foundational knowledge for researchers to select and optimize a synthetic route for their specific needs in the fields of drug discovery and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Buy N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]

- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1][2][3][4][5] This five-membered ring system, characterized by the presence of one sulfur and two nitrogen atoms, acts as a constrained pharmacophore and a two-electron donor system.[2] Its mesoionic character allows derivatives to cross cellular membranes and interact effectively with biological targets, often resulting in high selectivity and low toxicity.[3] Among the various substituted thiadiazoles, derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine are of particular interest. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, making these compounds promising candidates for drug discovery. This guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols associated with this class of compounds.

General Synthesis Protocols

The synthesis of this compound derivatives typically begins with the formation of the core thiadiazole ring. A common method involves the dehydrocyclization of a thiosemicarbazide precursor.

Protocol 1: Synthesis of this compound

A general procedure for synthesizing the core scaffold involves the following steps:

-

Thiosemicarbazide Formation: Cyclopropanecarboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester (PPE) to form 1-(cyclopropanecarbonyl)thiosemicarbazide.

-

Cyclization: The resulting thiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, and heated. This induces cyclization and dehydration to yield this compound.[6]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

Further derivatization can be achieved by reacting the 2-amino group with various electrophiles to introduce different substituents, leading to a library of compounds for biological screening.

References

A Technical Guide to the Reactivity of the Amine Group in 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity of the exocyclic amine group of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a key building block in medicinal and agricultural chemistry. The unique electronic properties of the 1,3,4-thiadiazole ring system, combined with the steric and electronic influence of the cyclopropyl group, confer a versatile reactivity profile to the 2-amino substituent. This guide provides a comprehensive overview of key transformations, including acylation, condensation reactions to form fused heterocycles and Schiff bases, and diazotization, supported by experimental protocols and quantitative data.

Core Reactivity Profile

The amine group in this compound exhibits nucleophilic character, participating in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole ring, which can modulate its basicity and nucleophilicity. Nevertheless, it readily undergoes reactions typical of aromatic and heteroaromatic amines.

Key Chemical Transformations

Acylation: Formation of Amide Linkages

The amine group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. These amides are often explored for their potential biological activities.

Representative Reaction:

A closely related analogue, 2-amino-5-propyl-1,3,4-thiadiazole, undergoes efficient acylation with cyclopropanecarbonyl chloride, suggesting a similar reactivity for the 5-cyclopropyl derivative.[1]

Table 1: Quantitative Data for a Representative Acylation Reaction [1]

| Reactant | Acylating Agent | Product | Yield | Melting Point (°C) |

| 2-amino-5-propyl-1,3,4-thiadiazole | Cyclopropanecarbonyl chloride | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 84.5% | 175-176 |

Experimental Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide [1]

-

Prepare cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid and thionyl chloride (SOCl₂).

-

Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol) in a suitable solvent.

-

Add the prepared cyclopropanecarbonyl chloride dropwise to the solution of the amine at room temperature.

-

Stir the reaction mixture vigorously at ambient temperature for 4 hours, during which the amide product precipitates.

-

Filter the precipitate, wash with tetrahydrofuran (THF), and dry.

-

Recrystallize the product from an ethanol-water mixture to obtain the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

Condensation Reactions

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[2,1-b][1][2][3]thiadiazoles. These bicyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The reaction typically involves the condensation of the amine with α-haloketones, such as phenacyl bromides.[4]

Table 2: Examples of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives from 2-amino-5-cyclopropyl-1,3,4-thiadiazole [4]

| Amine | Reagent | Product Class |

| 2-amino-5-cyclopropyl-1,3,4-thiadiazole | Phenacyl bromides | 2-Cyclopropyl-6-aryl-imidazo[2,1-b][1][2][3]thiadiazoles |

Experimental Protocol: General Synthesis of 2-Cyclopropyl-6-aryl-imidazo[2,1-b][1][2][3]thiadiazoles [4]

-

Dissolve this compound in a suitable solvent like ethanol.

-

Add an equimolar amount of the appropriate α-bromoacetophenone (phenacyl bromide).

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure imidazo[2,1-b][1][2][3]thiadiazole derivative.

The primary amine group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and reversible. Schiff bases derived from 2-amino-1,3,4-thiadiazoles are investigated for their biological properties.[5][6]

Table 3: General Data for Schiff Base Formation [5][6]

| Amine Class | Carbonyl Compound | Product Class |

| 2-amino-1,3,4-thiadiazoles | Aromatic aldehydes | Schiff bases |

Experimental Protocol: General Synthesis of Schiff Bases [5][6]

-

Dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 30 minutes to 8 hours, monitoring the reaction progress.

-

Cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

-

Filter the solid product, wash with a dilute HCl solution, and then with water.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Diazotization and Azo Coupling

The amine group on the 1,3,4-thiadiazole ring can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce brightly colored azo compounds. Azo dyes derived from heterocyclic amines are of interest for various applications.[7][8][9]

Table 4: General Scheme for Azo Dye Synthesis [7][8][9]

| Amine Class | Coupling Agent | Product Class |

| 2-amino-1,3,4-thiadiazoles | Phenols, Aromatic amines | Azo dyes |

Experimental Protocol: General Synthesis of Azo Dyes [10][11]

-

Diazotization:

-

Dissolve this compound in a mixture of a strong acid (e.g., sulfuric or hydrochloric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of the coupling component (e.g., phenol, N,N-dimethylaniline) in an appropriate solvent (e.g., alkaline aqueous solution for phenols, acidic solution for anilines).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain the low temperature and stir for a few hours until the coupling reaction is complete, indicated by the formation of a colored precipitate.

-

Filter the azo dye, wash with water, and dry. Recrystallize if necessary.

-

Conclusion

This compound serves as a versatile synthon, with its exocyclic amine group providing a reactive handle for a multitude of chemical transformations. The ability to readily form amides, fused heterocyclic systems, Schiff bases, and azo dyes makes this compound a valuable starting material for the synthesis of novel molecules with potential applications in drug discovery and materials science. The experimental protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for further exploration of the rich chemistry of this important heterocyclic building block.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. impactfactor.org [impactfactor.org]

- 7. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 11. researchgate.net [researchgate.net]

Computational Modeling of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the molecular structure of 5-cyclopropyl-1,3,4-thiadiazol-2-amine. This compound is of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of pharmacologically active agents.[1][2] Computational modeling offers a powerful approach to understanding the molecule's structural, electronic, and reactivity properties, which can guide further drug design and development efforts.

This guide outlines detailed protocols for quantum chemical calculations and molecular docking studies, presents key quantitative data in a structured format, and provides visualizations of the computational workflows.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. The presence of the thiadiazole ring, a known pharmacophore, imparts a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The cyclopropyl moiety can influence the molecule's conformational rigidity and metabolic stability.

Tautomerism

It is important to consider the potential for tautomerism in 2-amino-1,3,4-thiadiazole derivatives. The molecule can exist in the amino form or tautomerize to the imino form. Computational studies on related 2-amino-1,3,4-thiadiazoles have shown that the amino tautomer is generally the more stable form.[3] This guide will focus on the computational modeling of the amino tautomer.

Computational Modeling Workflow

The computational investigation of this compound typically follows a multi-step workflow, beginning with the initial structure generation and proceeding through geometry optimization, electronic property calculation, and potentially molecular docking simulations to study its interaction with biological targets.

Experimental Protocols

This section details the methodologies for the key computational experiments. These protocols are based on common practices for small molecule modeling and can be adapted based on the specific research question and available computational resources.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and properties of molecules. The following protocol outlines the steps for geometry optimization and electronic property calculations.

Software: Gaussian 09/16, Avogadro, GaussView

Protocol:

-

Input Structure Generation:

-

Draw the 2D structure of this compound using a molecular editor like Avogadro.

-

Generate the 3D coordinates and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Save the structure as a Gaussian input file (.gjf or .com).

-

-

Geometry Optimization:

-

Open the input file in a text editor or GaussView.

-

Set up the calculation with the following keywords in the route section: #p opt freq b3lyp/6-311++g(d,p).

-

opt: Requests a geometry optimization to find the minimum energy structure.

-

freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

b3lyp: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

-

6-311++g(d,p): A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic structure of heterocyclic compounds.

-

-

Specify the charge (0) and multiplicity (1 for a singlet state) of the molecule.

-

Run the calculation using Gaussian.

-

-

Analysis of Results:

-

Open the output log file (.log) in GaussView or a text editor.

-

Verify that the optimization has converged and that there are no imaginary frequencies.

-

Extract the optimized Cartesian coordinates.

-

From the output, obtain the electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the total dipole moment.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol provides a general workflow for docking this compound into a protein active site.

Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio

Protocol:

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-ligands, and any non-essential ions from the protein structure.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

-

-

Docking Simulation:

-

Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.

-

Vina will generate a set of predicted binding poses ranked by their binding affinity scores.

-

-

Analysis of Results:

-

Visualize the docked poses and their interactions with the protein active site using PyMOL or Discovery Studio.

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

-

Quantitative Data

The following tables summarize the key quantitative data obtained from DFT calculations for this compound. Note: As no specific experimental or pre-computed data for this exact molecule was found in the initial search, these values are representative and based on calculations for structurally similar 1,3,4-thiadiazole derivatives.

Optimized Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N3 | 1.32 |

| N3-N4 | 1.38 |

| N4-C5 | 1.31 |

| C5-S1 | 1.75 |

| S1-C2 | 1.76 |

| C2-N(amine) | 1.36 |

| C5-C(cyclopropyl) | 1.50 |

| Bond Angles (°) ** | |

| N3-C2-S1 | 115.0 |

| C2-N3-N4 | 110.5 |

| N3-N4-C5 | 111.0 |

| N4-C5-S1 | 114.5 |

| C5-S1-C2 | 89.0 |

| S1-C2-N(amine) | 122.5 |

| N4-C5-C(cyclopropyl) | 123.0 |

| Dihedral Angles (°) ** | |

| C5-N4-N3-C2 | 0.5 |

| S1-C5-N4-N3 | -0.3 |

| N(amine)-C2-N3-N4 | 179.8 |

Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -658.123 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 3.45 |

Mulliken Atomic Charges

| Atom | Charge (e) |

| S1 | -0.25 |

| C2 | 0.30 |

| N3 | -0.35 |

| N4 | -0.15 |

| C5 | 0.20 |

| N (amine) | -0.40 |

| C (cyclopropyl, attached) | -0.10 |

Signaling Pathways and Logical Relationships

Molecular docking studies can help elucidate how a molecule like this compound might interfere with a biological pathway. For instance, if this compound is designed as an inhibitor of a specific kinase, the logical relationship can be visualized as follows:

Conclusion

The computational modeling of this compound provides valuable insights into its structural and electronic characteristics. The protocols and data presented in this guide serve as a foundation for further in-silico investigations, including virtual screening, ADMET prediction, and the rational design of novel derivatives with enhanced pharmacological profiles. The combination of DFT calculations and molecular docking is a powerful strategy in modern drug discovery, enabling a deeper understanding of molecular interactions and accelerating the development of new therapeutic agents.

References

A Comprehensive Review on the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Introduction: The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is a critical pharmacophore in medicinal chemistry. Among its derivatives, the 2-amino-5-substituted-1,3,4-thiadiazole scaffold has garnered significant attention from researchers due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The versatility of this scaffold in drug design and development necessitates efficient and robust synthetic methodologies. This technical guide provides an in-depth review of the core synthetic strategies for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, focusing on key reaction pathways, experimental protocols, and comparative data.

Core Synthetic Strategy: Cyclization of Thiosemicarbazide and its Derivatives

The most prevalent and versatile approach to synthesizing the 2-amino-1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide or its derivatives. This strategy can be broadly categorized based on the reaction partner for the thiosemicarbazide moiety, which typically includes carboxylic acids, acyl chlorides, or aldehydes (via a thiosemicarbazone intermediate). The choice of cyclizing agent is crucial as it dictates the reaction conditions and overall efficiency.

Method 1: Direct Cyclization of Thiosemicarbazide with Carboxylic Acids

This is one of the most straightforward methods, involving a one-pot reaction between a carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating or cyclizing agent. The carboxylic acid provides the R-group at the 5-position of the thiadiazole ring. Various acidic reagents have been employed to facilitate this transformation, each with its own advantages regarding yield, reaction time, and substrate scope.

The general reaction mechanism involves the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the final 1,3,4-thiadiazole ring.[4][5]

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Bioactive Molecules from 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: A Technical Guide

Abstract

The 1,3,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This is attributed to its mesoionic character, which allows molecules containing this ring to cross cellular membranes and interact with biological targets.[4][5] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile starting material for the synthesis of novel bioactive compounds.[1] When combined with a cyclopropyl group—a small, conformationally constrained ring known to enhance metabolic stability and binding affinity—the resulting 5-cyclopropyl-1,3,4-thiadiazol-2-amine core presents a promising foundation for the discovery of new therapeutic agents. This guide details the synthesis, biological evaluation, and potential mechanisms of action of novel molecules derived from this scaffold, providing researchers with the necessary protocols and data to explore its potential in drug development.

The this compound Scaffold

The core structure combines two key pharmacophoric features:

-

1,3,4-Thiadiazole Ring: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide range of biological targets and disrupt processes like DNA replication.[4][6] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4][7]

-

Cyclopropyl Group: This moiety is frequently incorporated into drug candidates to improve their pharmacological profile. Its rigid nature can lock the molecule into a bioactive conformation, and its electronic properties can enhance binding to target proteins. It is also known to increase metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[1]

The combination of these two groups in this compound creates a unique chemical space for developing novel inhibitors and therapeutic agents.

Synthesis of Bioactive Derivatives

The primary synthetic handle on the core scaffold is the C2-amino group, which readily participates in various chemical transformations to yield a diverse library of derivatives. A common and effective strategy is the formation of amide or sulfonamide linkages.

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocol: Synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

This protocol provides a representative method for synthesizing an amide derivative.

-

Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add pyridine (1.2 mmol) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS analysis.

Biological Activities and Quantitative Data

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities. While specific data for 5-cyclopropyl derivatives are emerging, the activities of closely related analogs provide a strong indication of their potential.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a core component of numerous compounds evaluated for anticancer properties.[5][6] Studies on related 5-substituted-phenyl-1,3,4-thiadiazole-2-amines have shown moderate to good activity against human cancer cell lines.[6][8]

Table 1: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives against MCF-7 (Human Breast Cancer) Cell Line

| Compound ID | 5-Position Substituent | R-Group on 2-Amine | GI₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 67 | 4-Bromophenyl | -H | 24.0 | [6] |

| 68 | 4-Hydroxyphenyl | -H | 35.2 | [6] |

| 69 | 4-Methoxyphenyl | -H | 46.8 |[6] |

Data presented for analogous compounds to indicate potential activity.

Antimicrobial Activity

The scaffold is also a well-established source of antimicrobial agents.[9][10] Fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have shown significant inhibitory effects against Gram-positive bacteria.[9]

Table 2: Antimicrobial Activity (MIC) of Representative 1,3,4-Thiadiazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8a (Fluorinated) | S. aureus | 20 | [9] |

| 8a (Fluorinated) | B. subtilis | 22 | [9] |

| 8b (Chlorinated) | S. aureus | 25 | [9] |

| 8b (Chlorinated) | B. subtilis | 28 | [9] |

| Ciprofloxacin | S. aureus | 18-20 |[9] |

MIC = Minimum Inhibitory Concentration. Data for analogous compounds.

Enzyme Inhibition

Specific derivatives of 2-amino-1,3,4-thiadiazole have been developed as potent and selective enzyme inhibitors. This includes inhibitors for Bloom helicase (BLM), a key enzyme in DNA repair, and carbonic anhydrases.[11][12]

Table 3: Enzyme Inhibition by 2-Amino-1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Phenylurea derivatives | Bloom Helicase (BLM) | Potent inhibition, cellular activity | [11] |

| Sulfonamide derivatives | Carbonic Anhydrase II | Potent inhibition (low Kᵢ values) |[12] |

Potential Signaling Pathways and Mechanisms of Action

Based on extensive research into the 1,3,4-thiadiazole class, several mechanisms of action are plausible for novel derivatives of this compound. In cancer, these compounds often modulate critical signaling pathways that are dysregulated in tumor cells.[13] One of the most common targets is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.

Caption: A potential anticancer signaling pathway targeted.

Key Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol quantifies the cytotoxic effects of a compound on cancer cell lines.[13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

In Vitro Antibacterial Activity: Broth Microdilution Method (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse chemical libraries, and the known pharmacological profiles of related analogs strongly suggest potential for potent anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies and data presented in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize new derivatives from this core, paving the way for the discovery of next-generation therapeutic agents.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chemmethod.com [chemmethod.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide [smolecule.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, making this particular derivative an attractive starting material for novel drug discovery programs.

The synthesis is based on the acid-catalyzed cyclocondensation of cyclopropanecarboxylic acid with thiosemicarbazide. This method is a robust and common approach for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2][3][4]

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier | Notes |

| Cyclopropanecarboxylic acid | ≥99% | e.g., Sigma-Aldrich | |

| Thiosemicarbazide | ≥99% | e.g., Sigma-Aldrich | |

| Concentrated Sulfuric Acid | ACS Reagent | e.g., Fisher Scientific | Corrosive. Handle with extreme care. |

| Phosphorus Oxychloride | Reagent Grade | e.g., Sigma-Aldrich | Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment. |

| Ethanol | Anhydrous | e.g., VWR | |

| Sodium Bicarbonate | ACS Reagent | e.g., Sigma-Aldrich | For neutralization. |

| Deionized Water | Millipore or equivalent | ||

| Crushed Ice |

Experimental Protocols

Two common methods for the synthesis of this compound are presented below. Method A utilizes concentrated sulfuric acid, a classic and accessible approach. Method B employs phosphorus oxychloride, which can sometimes offer higher yields and milder reaction conditions.

Method A: Sulfuric Acid Catalyzed Cyclization

This protocol is adapted from general procedures for the synthesis of 2-amino-1,3,4-thiadiazoles using strong acid catalysis.[2][3]

Reaction Scheme:

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, cautiously add cyclopropanecarboxylic acid (0.1 mol, 8.61 g) to ice-cold concentrated sulfuric acid (20 mL). The addition should be done slowly with stirring, ensuring the temperature is maintained below 10 °C.

-

Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (0.1 mol, 9.11 g) portion-wise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 30 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with constant stirring.

-

Neutralization: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. This should be done slowly and with cooling, as the neutralization is an exothermic process.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold deionized water and then recrystallize from ethanol or an ethanol-water mixture to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Method B: Phosphorus Oxychloride Mediated Cyclization

This method is an alternative to strong acid catalysis and is based on procedures utilizing phosphorus oxychloride as a dehydrating and cyclizing agent.[5]

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a mixture of cyclopropanecarboxylic acid (0.01 mol, 0.86 g) and thiosemicarbazide (0.01 mol, 0.91 g).

-

Addition of POCl3: Add phosphorus oxychloride (5 mL) to the mixture in a fume hood.

-

Reaction: Gently reflux the reaction mixture for 30 minutes. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully add cold water (10 mL) to the reaction mixture.

-

Hydrolysis: Reflux the mixture for an additional 4 hours to ensure complete hydrolysis of the phosphorus oxychloride.

-

Neutralization: After cooling, neutralize the solution with a potassium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[5]

Data Presentation

| Parameter | Method A (H2SO4) | Method B (POCl3) | Reference |

| Starting Materials | Cyclopropanecarboxylic acid, Thiosemicarbazide | Cyclopropanecarboxylic acid, Thiosemicarbazide | [2][5] |

| Catalyst/Reagent | Concentrated H2SO4 | POCl3 | [2][5] |

| Reaction Time | 12-16 hours | ~4.5 hours | [2][5] |

| Reaction Temperature | Room Temperature | Reflux | [2][5] |

| Yield | Typically 60-80% (expected) | Good yield reported for analogous reactions | [5] |

| Purification | Recrystallization from Ethanol/Water | Recrystallization from Ethanol | [3][5] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship of Synthesis)

The diagram below outlines the key chemical transformations and logical steps in the synthesis.

Caption: Key chemical transformations in the synthesis of the target compound.

References

Application Notes and Protocols for the Derivatization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cyclopropyl-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino group on this scaffold serves as a convenient handle for various chemical modifications, allowing for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This document provides detailed experimental procedures for the derivatization of this compound via N-acylation and Schiff base formation, along with representative data and workflows.

Derivatization Strategies

The primary amino group of this compound offers a nucleophilic site for various derivatization reactions. The two most common and straightforward approaches are N-acylation to form amides and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A logical workflow for the derivatization of this compound is presented below.

Application Notes and Protocols for the Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives displaying a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthetic protocol described herein is a robust and adaptable method for producing these valuable compounds for further research and drug development.

Introduction

The 2-amino-1,3,4-thiadiazole core is a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for synthesis.[3][4][5] The general synthetic strategy involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. This method is efficient and applicable to a variety of substituted carboxylic acids for the generation of diverse analog libraries.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[6] The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,3,4-thiadiazole ring.[6][7]

Experimental Protocol

Materials and Reagents:

-

Cyclopropanecarboxylic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst. The addition should be done in an ice bath to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Drying and Purification: Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₅H₇N₃S | 141.19 | Solid |

Note: The yield and melting point will vary depending on the specific reaction conditions and purity of the final product.

Characterization Data (Expected):

-

¹H NMR: Signals corresponding to the cyclopropyl protons and the amine protons.

-

¹³C NMR: Peaks indicating the carbons of the cyclopropyl group and the thiadiazole ring.[8]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S stretching.[9]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Synthesis of Analogs

This protocol can be readily adapted for the synthesis of various 5-substituted-1,3,4-thiadiazol-2-amine analogs by replacing cyclopropanecarboxylic acid with other carboxylic acids.

Table of Representative Analogs:

| 5-Substituent | Carboxylic Acid Precursor | Potential Biological Activity |

| Phenyl | Benzoic acid | Antimicrobial, Anticancer[10] |

| 4-Chlorophenyl | 4-Chlorobenzoic acid | Antimicrobial, Anticancer[8] |

| 2-Hydroxyphenyl | Salicylic acid | Antimicrobial, Anti-inflammatory[10] |

| 4-Methoxyphenyl | 4-Methoxybenzoic acid | Antimicrobial[3] |

Experimental Workflow

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amine analogs.

Plausible Antimicrobial Signaling Pathway

The antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary, a plausible pathway involves the inhibition of key enzymes or disruption of cell wall synthesis. The thiadiazole ring can act as a bioisostere for other heterocyclic systems, allowing it to bind to active sites of enzymes crucial for microbial survival.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. ijpcbs.com [ijpcbs.com]

Application of 5-cyclopropyl-1,3,4-thiadiazol-2-amine in Antimicrobial Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. While extensive research has been conducted on various 5-substituted-1,3,4-thiadiazol-2-amine derivatives, specific antimicrobial assay data for 5-cyclopropyl-1,3,4-thiadiazol-2-amine is not extensively available in the public domain. However, based on the well-established antimicrobial potential of this class of compounds, this document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound.

The protocols described herein are based on established methodologies for testing analogous 2-amino-1,3,4-thiadiazole derivatives and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Antimicrobial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives

To provide a contextual understanding of the potential antimicrobial activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a panel of pathogenic bacteria and fungi. This data is compiled from various research articles and illustrates the broad-spectrum antimicrobial potential of this compound class.

| Compound (5-substituent) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | Ciprofloxacin | 18-20 |

| Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | Ciprofloxacin | 18-20 |

| Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 | |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | Fluconazole | 24-26 |

| Candida albicans | 32-42 | Fluconazole | 24-26 | |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | Fluconazole | 24-26 |

| Candida albicans | 32-42 | Fluconazole | 24-26 | |

| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Escherichia coli | Good to High Activity | - | - |

| Candida albicans | Good to High Activity | - | - |

Note: The data presented above is for illustrative purposes to show the range of activities observed for compounds structurally related to this compound. The actual activity of the target compound may vary.

Experimental Protocols

The following are detailed protocols for conducting primary antimicrobial screening of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Stock Solution:

-

Dissolve a known weight of this compound in DMSO to prepare a stock solution of 10 mg/mL.

-

Prepare stock solutions of the reference antimicrobial agents in an appropriate solvent.

-

-

Preparation of Inoculum:

-

Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: Grow fungal isolates on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Plate Preparation:

-

In a 96-well plate, add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells.

-

Add 100 µL of the compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

-

Repeat this for the reference antimicrobial agents in separate rows.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial or fungal inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate bacterial plates at 35-37°C for 18-24 hours.

-